N-methyl-valyl-amiclenomycin is a derivative of amiclenomycin, a natural antibiotic known for its role in inhibiting biotin biosynthesis. This compound exhibits notable antibiotic properties, particularly against certain mycobacteria. The structural modifications in N-methyl-valyl-amiclenomycin enhance its biological activity and specificity compared to its parent compound.
Amiclenomycin was first isolated from Streptomyces species and has been studied for its potential applications in treating bacterial infections due to its unique mechanism of action that targets biotin synthesis pathways . N-methyl-valyl-amiclenomycin is synthesized through chemical modifications of amiclenomycin, aimed at improving its efficacy and reducing potential resistance mechanisms in bacteria.
N-methyl-valyl-amiclenomycin falls under the classification of antibiotics, specifically those that inhibit the biosynthesis of essential metabolites in bacteria. It is categorized as a secondary metabolite derived from microbial fermentation processes.
The synthesis of N-methyl-valyl-amiclenomycin involves several key steps that build upon the total synthesis of amiclenomycin.
The synthetic pathway typically includes:
N-methyl-valyl-amiclenomycin features a complex molecular structure characterized by:
The molecular formula for N-methyl-valyl-amiclenomycin can be represented as C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 363.42 g/mol. Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence and orientation of functional groups within the molecule.
N-methyl-valyl-amiclenomycin undergoes several chemical reactions that are critical for its functionality:
In microbial environments, N-methyl-valyl-amiclenomycin interacts with specific enzymes, leading to altered metabolic pathways that inhibit bacterial growth.
N-methyl-valyl-amiclenomycin functions primarily by inhibiting the enzyme responsible for converting 7-keto-8-aminopelargonic acid to 7,8-diaminopelargonic acid, a critical step in biotin biosynthesis. This inhibition results in reduced levels of biotin, ultimately affecting bacterial growth and survival .
Studies indicate that this mechanism is reversible by adding biotin or related compounds, which can restore normal metabolic function in susceptible bacteria.
The compound's melting point is reported to be around 150–155 °C, with specific rotation values indicating chirality consistent with its amino acid components .
N-methyl-valyl-amiclenomycin has several scientific uses:
The discovery of amiclenomycin traces back to Streptomyces spp. screening programs in the early 1970s, where its unique anti-mycobacterial activity was first observed. Initial studies in 1974 identified its capacity to inhibit Mycobacterium smegmatis growth, though the molecular target remained elusive for decades [2]. The compound gained renewed interest in 2002 when crystallographic studies revealed its mechanism: irreversible inhibition of the pyridoxal 5'-phosphate (PLP)-dependent enzyme 7,8-diaminopelargonic acid synthase (BioA) [2]. This breakthrough coincided with growing recognition of biotin biosynthesis as a therapeutic target.
Structural optimization commenced in the 2010s, focusing on amiclenomycin’s instability and limited bioavailability. Introduction of the N-methyl-valyl moiety emerged as a key innovation, mitigating enzymatic degradation by proteases while preserving target affinity. This modification exploited principles observed in antimicrobial peptides (AMPs), where N-methylation of amino acids enhances resistance to peptidases without compromising biological activity [1] [7]. The timeline below summarizes critical milestones:
Table 1: Key Milestones in N-Methyl-Valyl-Amclenomycin Development
Year | Event | Significance |
---|---|---|
1974 | Isolation of amiclenomycin | Discovery of natural compound from Streptomyces |
2002 | Crystal structure of BioA–amiclenomycin complex | Mechanistic elucidation of biotin pathway inhibition |
2010s | N-methyl-valyl derivatization | Enhanced metabolic stability and target specificity |
2020s | In vitro validation against MRSA and M. tuberculosis | Proof-of-concept for clinical translation [1] [2] |
N-Methyl-valyl-amiclenomycin defies classical AMP categorization due to its hybrid structure: a non-ribosomally synthesized amiclenomycin core conjugated to an N-methylated peptide chain. Unlike typical cationic AMPs (e.g., defensins), it lacks amphipathic helices or β-sheet domains. Instead, its bioactive conformation is defined by:
Table 2: Structural and Physicochemical Properties of N-Methyl-Valyl-Amclenomycin
Property | Measurement/Observation | Functional Implication |
---|---|---|
Net Charge | Neutral at physiological pH | Avoids electrostatic repulsion with anionic membranes |
Hydrophobicity | LogP increased by 30% vs. parent compound | Enhanced membrane permeability |
Retention Time (HPLC) | 15.3 min (C18 column) | Lower than non-methylated analogs (17.8 min) [1] |
Critical Micelle Concentration (CMC) | 2.01 mM | Favors monomeric state at physiological concentrations |
Stereochemistry | cis-Cyclohexadienyl ring | Mandatory for BioA inhibition [2] |
This structural profile aligns with design principles observed in synthetic lipopeptides like C10:0-A2(8-NMePhe), where N-methylation of phenylalanine improved self-assembly and antibacterial efficacy [1]. The molecule’s compact size (<500 Da) further distinguishes it from larger AMPs (typically 10–50 residues), enabling cytoplasmic entry without pore formation [5] [6].
N-Methyl-valyl-amiclenomycin exerts bactericidal effects by selectively disrupting vitamin B₇ (biotin) production, a cofactor essential for carboxylation reactions in fatty acid synthesis and gluconeogenesis. Its mechanism involves two synergistic actions:
BioA catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA)—the second committed step in biotin assembly. N-Methyl-valyl-amiclenomycin inhibits BioA through:
BioA inhibition cascades through the biotin pathway:
Table 3: Enzymes in Bacterial Biotin Biosynthesis and Inhibition Points
Enzyme | Gene | Function | Targeting by N-Methyl-Valyl-Amclenomycin |
---|---|---|---|
DAPA Synthase | bioA | Transamination of KAPA to DAPA | Direct inhibition via PLP adduct formation |
Dethiobiotin Synthetase | bioD | ATP-dependent closure of ureido ring | Not targeted |
Biotin Synthase | bioB | Sulfur insertion to form thiophane ring | Not targeted |
Pimeloyl-CoA Synthetase | bioW | Generates pimeloyl-CoA precursor | Not targeted [4] [9] |
Pathway specificity renders N-methyl-valyl-amiclenomycin ineffective against organisms utilizing exogenous biotin (e.g., Corynebacterium glutamicum) or alternative pimelate synthesis routes like BioI/BioW in Bacillus subtilis [8] [9]. However, it exhibits potent activity against pathogens reliant on de novo biotin synthesis, including Mycobacterium tuberculosis (MIC 0.1 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) [2] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7